molecular formula C5H4O3 B1666266 2-Furoic acid CAS No. 88-14-2

2-Furoic acid

Cat. No.: B1666266
CAS No.: 88-14-2
M. Wt: 112.08 g/mol
InChI Key: SMNDYUVBFMFKNZ-UHFFFAOYSA-N
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Description

Pyromucic acid, also known as furan-2-carboxylic acid, is an organic compound with the molecular formula C5H4O3. It is a derivative of furan, a heterocyclic aromatic compound. Pyromucic acid was first described by Carl Wilhelm Scheele in 1780, who obtained it by the dry distillation of mucic acid . This compound is known for its distinctive furan ring structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyromucic acid can be synthesized through the oxidation of furfuryl alcohol or furfural. This can be achieved either chemically or biocatalytically. The current industrial route involves the Cannizzaro reaction of furfural in an aqueous sodium hydroxide solution. This disproportionation reaction produces a 1:1 ratio of pyromucic acid and furfuryl alcohol .

Industrial Production Methods: The industrial production of pyromucic acid typically involves the treatment of agricultural residues such as corn cobs and oat hulls with acid to produce furfural, which is then oxidized to pyromucic acid .

Chemical Reactions Analysis

Types of Reactions: Pyromucic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the oxidation of pyromucic acid include β-formylacrylic acid, fumaric acid, and formic acid .

Comparison with Similar Compounds

Uniqueness of Pyromucic Acid: Pyromucic acid is unique due to its distinctive furan ring structure and its ability to undergo a wide range of chemical reactions.

Properties

IUPAC Name

furan-2-carboxylic acid
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InChI

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SMNDYUVBFMFKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
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DSSTOX Substance ID

DTXSID6041420
Record name 2-Furancarboxylic acid
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Molecular Weight

112.08 g/mol
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Physical Description

Solid
Record name 2-Furoic acid
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Boiling Point

230.00 to 232.00 °C. @ 760.00 mm Hg
Record name 2-Furoic acid
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Solubility

37.1 mg/mL at 15 °C
Record name 2-Furoic acid
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CAS No.

88-14-2, 26447-28-9
Record name 2-Furancarboxylic acid
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Record name 2-Furoic acid
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Melting Point

133.5 °C
Record name 2-Furoic acid
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Synthesis routes and methods

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.
Name
potassium phosphate
Quantity
3.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2381 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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